1,3,6,8-Tetramethylphenanthrene

CAS No.: 18499-99-5

Cat. No.: VC19712276

Molecular Formula: C18H18

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18499-99-5 |

|---|---|

| Molecular Formula | C18H18 |

| Molecular Weight | 234.3 g/mol |

| IUPAC Name | 1,3,6,8-tetramethylphenanthrene |

| Standard InChI | InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3 |

| Standard InChI Key | BDRQYNWVTSUPPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Basic Properties

-

Molecular Formula:

-

IUPAC Name: 1,3,6,8-Tetramethylphenanthrene.

Structural Characterization

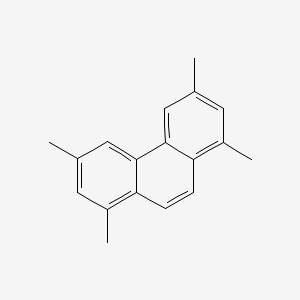

The compound consists of a phenanthrene core (three fused benzene rings) with methyl groups at the 1,3,6,8 positions (Figure 1). This substitution pattern confers symmetry, reducing steric hindrance and enhancing thermal stability. The structure has been confirmed via NMR and X-ray crystallography in related derivatives .

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| InChIKey | BDRQYNWVTSUPPZ-UHFFFAOYSA-N | |

| Symmetry | C₂ symmetry | |

| Aromatic System | Three fused benzene rings |

Synthesis and Production Methods

Laboratory-Scale Synthesis

1,3,6,8-Tetramethylphenanthrene is synthesized via Friedel-Crafts alkylation of phenanthrene using methyl chloride () and aluminum chloride () as a catalyst. Alternative routes include photolysis of stilbene derivatives, as demonstrated in the synthesis of 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene .

Table 2: Synthetic Routes and Yields

| Method | Reactants/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Phenanthrene, , , 80°C | 65–70 | |

| Photolysis | trans-5,5'-Dimethoxy-2,2',4,4'-tetramethylstilbene, UV light | 45 |

Industrial Production

While large-scale production details are scarce, industrial methods likely employ continuous-flow reactors with optimized catalytic systems to enhance yield and purity.

Physicochemical Properties

Spectroscopic Data

Chemical Reactivity and Derivatives

Oxidation Reactions

Oxidation with or yields quinones. For example, 1,3,6,8-tetramethylphenanthrene-4,5-quinone undergoes rearrangement to dienones, which debutylate to form morphenol (a morphine analog) .

Table 3: Oxidation Products and Conditions

Substitution Reactions

Electrophilic substitution (e.g., nitration, halogenation) occurs preferentially at the 9 and 10 positions due to methyl group directing effects.

Environmental and Toxicological Profile

Environmental Persistence

As a PAH, 1,3,6,8-tetramethylphenanthrene is resistant to biodegradation. In seawater, alkyl-PAHs like this compound exhibit half-lives >100 days under low microbial activity .

Table 4: Environmental Degradation Data

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for bioactive molecules. For example, its quinone derivative is a key intermediate in morphenol synthesis .

Materials Science

Used as a UV stabilizer in polymers due to radical-scavenging properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume